(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11(21)18-12-5-6-13-15(10-12)25-17(20(13)7-8-23-2)19-16(22)14-4-3-9-24-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMVAQLQQHWUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes management and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19N3O5S
- Molecular Weight : 437.47 g/mol
- Purity : Typically around 95%.
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . The compound inhibits PTP1B by binding to both the catalytic site and the second aryl binding site, which enhances insulin and leptin signaling pathways crucial for glucose homeostasis. This inhibition leads to:
- Improved glucose uptake
- Enhanced energy expenditure
These effects are particularly beneficial in the treatment of Type II diabetes.
Antidiabetic Effects
Research indicates that this compound demonstrates significant antihyperglycemic efficacy in vivo. In a streptozotocin-induced diabetic model, the compound effectively lowered blood glucose levels, suggesting its potential as a therapeutic agent for managing diabetes.
Anticancer Activity
The compound also exhibits promising anticancer properties. A study on thiophene carboxamide derivatives, which share structural similarities with this compound, showed that they could induce apoptosis in various cancer cell lines. For instance:
- Compounds similar to this compound demonstrated IC50 values against Hep3B cancer cells as low as 5.46 µM, indicating potent antiproliferative activity .
Mechanistic Insights
The anticancer activity is attributed to the compound's ability to disrupt microtubule dynamics, similar to known chemotherapeutic agents like Combretastatin A-4. The thiophene ring contributes significantly to this interaction, enhancing the structural stability and biological efficacy of the compound .
Research Findings
Case Studies
- Diabetes Management : In a controlled study using diabetic Wistar rats, administration of the compound resulted in a significant reduction in fasting blood glucose levels compared to untreated controls, highlighting its potential for therapeutic use in diabetes management.
- Cancer Cell Line Studies : Compounds with similar structures exhibited strong antiproliferative effects on various cancer cell lines, including Hep3B and K562 leukemia cells. The mechanism involved apoptosis induction through caspase activation and mitochondrial dysfunction .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Cyclization of 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazole precursors using aldehydes or ketones to form the thiazole core .
- Step 2: Condensation with thiophene-2-carboxamide derivatives under basic conditions (e.g., triethylamine in dioxane) to establish the imine linkage .
- Optimization: Reaction temperature (0–25°C), solvent polarity (dichloromethane vs. DMF), and catalyst selection (e.g., Pd/C for hydrogenation) critically impact yield (60–85%) and purity (>95% via HPLC) .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk hydrolysis |
| Solvent | Dioxane/DMF | Polar solvents enhance solubility |
| Catalyst | Triethylamine | Reduces side reactions |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identifies methoxyethyl (δ 3.2–3.5 ppm) and acetamido protons (δ 2.1 ppm) .
- 13C NMR: Confirms carbonyl carbons (thiophene-2-carboxamide at δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 443.12 [M+H]+) .
- IR Spectroscopy: Detects C=O stretches (1680–1720 cm⁻¹) and N-H bends (1540 cm⁻¹) .
Q. How does solubility in various solvents impact biological assay design?
Methodological Answer:
- High Solubility: DMSO (≥10 mg/mL) enables stock solutions for in vitro assays .
- Low Aqueous Solubility: Requires formulation with surfactants (e.g., Tween-80) or co-solvents (PEG-400) to prevent precipitation in cell culture media .
- Stability: Degrades in polar aprotic solvents (e.g., acetonitrile) under prolonged storage; recommend lyophilization for long-term stability .
Advanced Research Questions
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Compare predicted binding poses (e.g., with kinase targets) to experimental crystallography data .
- Free Energy Perturbation (FEP): Quantify energy differences between Z/E isomers to explain unexpected activity trends .
- Case Study: A 2024 study found that solvation effects in MD models underestimated the compound’s binding affinity by 20%; recalibration with explicit solvent models improved accuracy .
5. Designing SAR studies to optimize pharmacological profiles
Methodological Answer:
- Structural Modifications:
| Modification | Bioactivity (IC50) | Metabolic Stability (t1/2) |
|---|---|---|
| Parent Compound | 0.45 μM | 2.5 hrs |
| Sulfonamide Analog | 0.38 μM | 6.8 hrs |
| Ethyl Side Chain | 0.89 μM | 4.2 hrs |
6. Detecting degradation products under stability testing
Methodological Answer:
- HPLC-MS/MS: Use C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products (e.g., hydrolyzed acetamido group at Rt 8.2 min) .
- Forced Degradation Studies: Expose to heat (40°C), humidity (75% RH), and UV light to identify major degradation pathways .
- Quantification: Degradation <5% under ICH Q1A(R2) guidelines after 6 months at 25°C .
Q. Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
